molecular formula C10H12N2O4 B1682478 Stavudine CAS No. 3056-17-5

Stavudine

Cat. No. B1682478
CAS RN: 3056-17-5
M. Wt: 224.21 g/mol
InChI Key: XNKLLVCARDGLGL-JGVFFNPUSA-N
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Description

Stavudine, also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection . Stavudine is phosphorylated to active metabolites that compete for incorporation into viral DNA .


Synthesis Analysis

Stavudine can be synthesized through a multistep continuous flow process. This process involves six chemical transformations in five sequential continuous flow reactors from an affordable starting material, 5-methyluridine . The synthesis was demonstrated with an average of 97% yield, 21.4 g/h throughput per step, and a total of 15.5 min residence time .


Molecular Structure Analysis

Stavudine is a nucleoside analogue obtained by formal dehydration across positions 2 and 3 of thymidine . Its molecular formula is C10H12N2O4 . The molecular weight of Stavudine is 224.21 g/mol .


Chemical Reactions Analysis

Stavudine is a synthetic thymidine analogue that inhibits HIV replication by competing with naturally occurring thymidine for incorporation into the growing viral DNA chain, causing inhibition of the viral polymerase (reverse transcriptase) and chain termination .


Physical And Chemical Properties Analysis

Stavudine appears as a white crystalline solid or powder . It is odorless . The melting point of Stavudine is between 159-160°C .

Scientific Research Applications

Formulation Enhancement

Stavudine, an FDA-approved drug primarily used in the treatment of HIV, AIDS, and related conditions, has a very short half-life with rapid absorption. Innovative formulation strategies have been explored to enhance its efficiency. The development of mucoadhesive microspheres using hydrophilic macromolecular polymers is one such strategy. This approach aims to improve drug efficiency by increasing gastric retention, thereby enhancing absorption and reducing dosage requirements (Gavini et al., 2014).

Drug Delivery Optimization

The cellular uptake of Stavudine by human monocyte/macrophages, crucial in the treatment of AIDS, has been studied to optimize drug delivery. Factors like lipid type, cholesterol concentration, and charge presence on the liposome bilayer influence stavudine uptake. For instance, the use of dipalmitoyl phosphatidylcholine (DPPC) in liposomes maximizes stavudine uptake, while the presence of sphingomyelin, which increases bilayer rigidity, reduces uptake. Interestingly, a negative charge on the bilayer enhances the uptake of stavudine compared to a positive charge (Katragadda et al., 2000).

Mitochondrial Toxicity and Genetic Damage

Stavudine's potential to cause mitochondrial toxicity and genetic damage has been a subject of concern. It's known to inhibit mitochondrial DNA replication, leading to embryotoxicity, as demonstrated in mouse embryos. The drug causes DNA damage, impairs cell division, and activates caspase 3, which are indications of apoptosis and cell cycle arrest. These findings suggest caution in its use during pregnancy due to possible developmental abnormalities in embryos (Ao et al., 2020).

Drug Dosage and Safety Concerns

The safety profile of stavudine, especially in resource-limited settings, has been a point of focus. Lowering stavudine doses to 30 mg b.i.d. is recommended to mitigate its intrinsic toxicities while maintaining its virological success. This adjustment is crucial as stavudine remains a key component of antiretroviral therapy in regions where alternatives are scarce (Makinson et al., 2008).

Safety And Hazards

Stavudine is suspected of causing genetic defects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling Stavudine .

properties

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
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InChI Key

XNKLLVCARDGLGL-JGVFFNPUSA-N
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Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO
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Molecular Formula

C10H12N2O4
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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DSSTOX Substance ID

DTXSID1023819
Record name Stavudine
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Molecular Weight

224.21 g/mol
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Physical Description

2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992), Solid
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), 5-10 g/100 mL at 21 °C, 30 mg/mL in propylene glycol at 23 °C, In water, 83 mg/mL at 23 °C, 4.05e+01 g/L
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Vapor Pressure

9.5X10-12 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Stavudine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA., Enzymatic conversion of stavudine to d4T-triphosphate appears to be complex, involving several steps and enzymes. Stavudine is first converted to dideoxydidehydrothymidine-5'-monophosphate (d4T-monophosphate) by thymidine kinase. Subsequently, d4T-monophosphate is converted to dideoxydidehydrothymidine-5'-diphosphate (d4T-diphosphate), and then to d4T-triphosphate, presumably by the same cellular kinases involved in the metabolism of zidovudine. ... d4T-Triphosphate is a structural analog of thymidine triphosphate, the natural substrate for viral RNA-directed DNA polymerase. ... d4T-triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of d4T-triphosphate into the viral DNA chain instead of thymidine triphosphate, synthesis is terminated prematurely because the absence of the 3'-hydroxy group on the drug prevents further 5' to 3' phosphodiester linkages., Stavudine is phosphorylated by cellular kinases to the active metabolite stavudine triphosphate. Stavudine triphosphate inhibits the activity of HIV reverse transcriptase both by competing with the natural substrate deoxythymidine triphosphate (Ki =0.0083 to 0.032 uM), and by its incorporation into viral DNA causing a termination of DNA chain elongation because stavudine lacks the essential 3'-OH group. Stavudine triphosphate inhibits cellular DNA polymerase beta and gamma, and markedly reduces the synthesis of mitochondrial DNA., d4T-Triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro, and markedly reduce the synthesis of mitochondrial DNA. ...gamma-polymerase, an enzyme involved in mitochondrial DNA synthesis, is the polymerase most susceptible to inhibition. However, d4T-triphosphate and other dideoxynucleoside triphosphates appear to have much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. ... Inhibition of beta- and gamma-polymerases by these drugs may account, to some extent, for the toxic effects associated with stavudine and other nucleosides in humans.
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Product Name

Stavudine

Color/Form

White to off white crystalline solid, Colorless granular solid from ethanol/benzene

CAS RN

3056-17-5
Record name 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE
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Melting Point

318 to 320 °F (NTP, 1992), 159-160 °C, 165-166 °C, 159 - 160 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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